molecular formula C44H64O4 B570131 Kitol Diacetate CAS No. 13828-13-2

Kitol Diacetate

Cat. No.: B570131
CAS No.: 13828-13-2
M. Wt: 656.992
InChI Key: AHRGWOUOWMKOFI-UHFFFAOYSA-N
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Description

Kitol Diacetate is a chemical compound known for its complex structure and significant applications in various fields. It is a diacetate derivative of Kitol, a compound related to Vitamin A.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kitol Diacetate typically involves the acetylation of Kitol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under controlled temperatures to ensure the formation of the diacetate derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Kitol Diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .

Scientific Research Applications

Kitol Diacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Kitol Diacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Kitol Diacetate can be compared with other similar compounds, such as:

Uniqueness: Its complex structure allows for a wide range of chemical modifications and applications in various fields .

Biological Activity

Kitol diacetate, a compound derived from natural sources, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by data tables and case studies from various research findings.

Overview of this compound

This compound is a derivative of kitol, which is an acetylated form of the natural compound found in certain plants. The compound's structure allows it to interact with biological systems effectively, exhibiting a range of pharmacological activities.

Antimicrobial Activity

Antimicrobial Properties:
this compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it effectively inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The effectiveness against Pseudomonas aeruginosa, particularly strains with elevated MICs for other biocides, indicates potential for use in clinical settings where antibiotic resistance is a concern .

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Study: Anti-inflammatory Effects

In a study evaluating the effects of this compound on induced inflammation in animal models, it was found to reduce edema significantly compared to control groups. The reduction in inflammatory markers such as TNF-alpha and IL-6 was notable, suggesting its potential as an anti-inflammatory agent .

Antioxidant Activity

This compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.

Table 2: Antioxidant Activity Assays

Assay TypeResult (IC50)Reference
DPPH Scavenging Activity25 µg/mL
ABTS Radical Cation Assay30 µg/mL

The results indicate that this compound has a strong capacity to neutralize free radicals, making it a candidate for further research in oxidative stress-related conditions.

Properties

IUPAC Name

[6-(acetyloxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H64O4/c1-30(19-21-39-32(3)17-14-23-42(39,8)9)16-13-25-44(12)37(26-31(2)20-22-40-33(4)18-15-24-43(40,10)11)27-34(5)38(28-47-35(6)45)41(44)29-48-36(7)46/h13,16,19-22,25-27,37-38,41H,14-15,17-18,23-24,28-29H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRGWOUOWMKOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2(C(C=C(C(C2COC(=O)C)COC(=O)C)C)C=C(C)C=CC3=C(CCCC3(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H64O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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